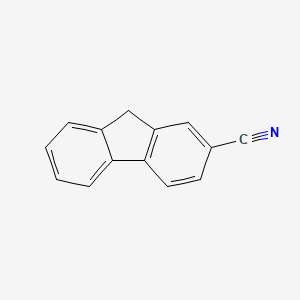

9H-Fluorene-2-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

2523-48-0 |

|---|---|

Molecular Formula |

C14H9N |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

9H-fluorene-2-carbonitrile |

InChI |

InChI=1S/C14H9N/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7H,8H2 |

InChI Key |

HZGMFVCYHFDNGW-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C#N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C#N |

Other CAS No. |

2523-48-0 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 9h Fluorene 2 Carbonitrile and Its Chemical Precursors

Direct Cyanation Strategies for the Fluorene (B118485) Core

Direct C-H bond cyanation represents the most atom-economical approach to installing a nitrile group onto the fluorene scaffold. This strategy avoids the need for pre-functionalized starting materials, such as halogenated or organometallic fluorenes. However, controlling the regioselectivity to favor the C-2 position over other positions (like C-4 or C-7) remains a significant synthetic challenge.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for C-H functionalization. While palladium and copper catalysts are renowned for cyanation reactions, their application in the direct C-H cyanation of the unsubstituted fluorene core at the 2-position is not as extensively documented as their use in cross-coupling reactions with halogenated precursors.

Palladium-catalyzed C-H activation is a potent strategy, but its application to fluorene requires overcoming the challenge of differentiating between the various C-H bonds on the aromatic rings. Research in this area often focuses on systems with directing groups to achieve high regioselectivity.

Copper-based catalytic systems have been developed for the regioselective ortho C-H cyanation of certain vinylarenes nih.gov. These methods provide a framework for selective C-H functionalization, although their direct application to the fluorene system for 2-cyanation requires further investigation nih.gov. Challenges include the inherent reactivity of the C9-position of the fluorene ring, which is prone to oxidation or alkylation under many catalytic conditions rsc.orgresearchgate.net.

Oxidative cyanation involves the use of an oxidant to facilitate the introduction of a cyano group. These methods can proceed through radical pathways or involve high-valent metal intermediates. A metal-free oxidative protocol has been described for the cyanomethylenation of sp3 C-H bonds at the C-9 position of substituted fluorenes, which proceeds via a radical process nih.govnsf.gov. This reaction, however, introduces a cyanomethyl (-CH2CN) group rather than a cyano (-CN) group and is selective for the benzylic C-9 position, not the aromatic C-2 position nih.govnsf.gov. The direct oxidative cyanation of an aromatic C-H bond on fluorene to yield 9H-fluorene-2-carbonitrile remains a specialized transformation requiring specific reagents and conditions to control site-selectivity and prevent oxidation of the fluorene core to fluorenone researchgate.netresearchgate.net.

Indirect Routes via Functional Group Interconversions

Indirect routes are the most established and widely utilized methods for preparing this compound. These multi-step sequences rely on the conversion of a functional group already present at the 2-position of the fluorene ring into a nitrile.

The conversion of aryl halides to nitriles is a robust and reliable synthetic transformation. This approach requires a precursor such as 2-bromo-9H-fluorene or 2-iodo-9H-fluorene. 2-Bromofluorene can be synthesized by the bromination of fluorene using reagents like dibromohydantoin in propylene carbonate google.com. Once the halogenated fluorene is obtained, several cyanation methods are available.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This classic method involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent organic-chemistry.org. Modern variations have been developed that use catalytic amounts of copper, milder reaction conditions, and different cyanide sources, which simplifies product isolation and improves functional group tolerance organic-chemistry.org. A domino halogen exchange-cyanation procedure allows for the efficient conversion of aryl bromides to nitriles using catalytic CuI, KI, a diamine ligand, and NaCN organic-chemistry.org.

Palladium-Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds. The cyanation of aryl halides can be accomplished using various palladium catalysts, ligands, and cyanide sources. A significant challenge in these reactions is catalyst deactivation by the cyanide ion, which can poison the palladium center nih.gov. To overcome this, specific ligands and less soluble or complexed cyanide sources are used nih.govresearchgate.netnih.gov. Potassium ferrocyanide (K4[Fe(CN)6]) is a notable non-toxic, stable, and easy-to-handle cyanide source for these reactions researchgate.netresearchgate.net.

| Starting Material | Catalyst System | Cyanide Source | Base/Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Aryl Chloride | Pd₂(dba)₃ / dppf | Zn(CN)₂ | Zn (cocatalyst) | High Temp. | Good |

| Aryl Chloride | Pd(OAc)₂ / XPhos-SO₃Na | K₄[Fe(CN)₆] | K₂CO₃ / PEG-400, H₂O | 100-120 °C | Good-Excellent |

| Aryl Chloride | Palladacycle Precatalyst | K₄[Fe(CN)₆]·3H₂O | KOAc / Dioxane, H₂O | 100 °C | Excellent |

| Aryl Bromide | CuI / N,N'-dimethylethylenediamine | NaCN | KI / Toluene | 110 °C | Good-Excellent |

This table summarizes general conditions for the cyanation of aryl halides, which are applicable to the synthesis of this compound from 2-halofluorenes. Yields are general and depend on the specific substrate. organic-chemistry.orgnih.govresearchgate.netresearchgate.net

Another powerful indirect strategy involves the dehydration of a corresponding amide (9H-fluorene-2-carboxamide) or aldoxime (9H-fluorene-2-carbaldehyde oxime). This route transforms a carbon-oxygen double bond into a carbon-nitrogen triple bond.

Dehydration of Primary Amides: The conversion of primary amides to nitriles is a fundamental transformation that can be achieved with a wide array of dehydrating agents. Classic reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA). More modern, milder methods have been developed, such as those using oxalyl chloride with a catalytic amount of dimethyl sulfoxide (a catalytic Swern oxidation) semanticscholar.org. These reactions are often high-yielding and tolerate a variety of functional groups semanticscholar.org.

Dehydration of Aldoximes: Aldoximes, which can be readily prepared by the condensation of an aldehyde (9H-fluorene-2-carbaldehyde) with hydroxylamine, are versatile precursors to nitriles wikipedia.org. The dehydration of aldoximes is a popular laboratory method due to the mild conditions often employed wikipedia.org. A variety of reagents can effect this transformation, ranging from simple heating to the use of reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or trifluoromethanesulfonic anhydride semanticscholar.orgnih.gov. Biocatalytic methods using aldoxime dehydratases offer a green and sustainable alternative, operating in aqueous media under mild conditions mdpi.com.

| Precursor | Dehydrating Agent/System | General Conditions |

|---|---|---|

| Primary Amide | SOCl₂, P₂O₅, POCl₃ | Often requires heating |

| Primary Amide | (COCl)₂ / cat. DMSO, Et₃N | Mild, Room Temp. |

| Aldoxime | Trifluoroacetic Anhydride (TFAA) | Mild, often with a base |

| Aldoxime | BOP reagent / DBU | Mild, Room Temp. |

| Aldoxime | Aldoxime Dehydratase (Enzyme) | Aqueous, mild temperature |

This table lists common reagents for the dehydration of amides and aldoximes to form nitriles. semanticscholar.orgnih.govmdpi.com

Asymmetric Synthesis and Stereochemical Control in Fluorene-Nitrile Derivatives

The synthesis of chiral fluorene derivatives is of great interest for applications in asymmetric catalysis, chiral recognition, and materials science researchgate.net. Asymmetric synthesis involving this compound derivatives can be approached by introducing chirality at the C9 position or by creating planar or axial chirality in the fluorene backbone.

The development of catalytic asymmetric methods to prepare chiral fluorenes with high optical purity has seen significant progress researchgate.netresearchgate.net. Strategies include transition-metal catalyzed and organo-catalyzed reactions that construct the chiral fluorene skeleton or functionalize a prochiral fluorene derivative researchgate.net. For example, a chiral center can be installed at the C9-position, which can then influence subsequent reactions.

In the context of nitrile synthesis, stereochemical control can be exerted during the nitrile-forming step itself. Aldoxime dehydratases, for instance, can perform kinetic resolutions on racemic aldoximes bearing a stereocenter, leading to the formation of chiral nitriles with high enantiomeric excess mdpi.com. While this has been demonstrated for substrates with chirality adjacent to the oxime, the principle could be extended to fluorene derivatives with a chiral center at C9. The enzyme selectively dehydrates one enantiomer of the aldoxime precursor, leaving the other unreacted, thereby producing an enantioenriched fluorene-nitrile derivative mdpi.com.

Combining these strategies—asymmetric synthesis of a fluorene scaffold followed by conversion to a nitrile, or enantioselective formation of the nitrile on a fluorene precursor—provides a versatile toolbox for accessing optically active fluorene-nitrile derivatives researchgate.netuwindsor.ca.

Principles of Sustainable Synthesis in this compound Production

The production of specialized chemical compounds like this compound is increasingly scrutinized through the lens of sustainable and green chemistry. The goal is to develop synthetic routes that are not only efficient in yield but also minimize environmental impact, reduce waste, and ensure safer processes. The principles of green chemistry provide a framework for evaluating and improving the manufacturing pathway of this compound, from the sourcing of precursors to the final synthetic steps.

Key principles relevant to the synthesis of this compound include maximizing atom economy, utilizing catalysis, employing safer solvents and reagents, increasing energy efficiency, and using renewable feedstocks. Traditional synthetic routes for fluorene derivatives and subsequent functionalization often involve hazardous reagents and generate significant waste, prompting research into greener alternatives.

Atom Economy and Waste Prevention

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. chempedia.info Reactions with low atom economy generate substantial waste, as many of the atoms from the starting materials are converted into unwanted byproducts.

The final step in many syntheses of this compound is the cyanation of a halogenated fluorene, such as 2-bromo-9H-fluorene. Traditional methods like the Rosenmund-von Braun reaction use copper(I) cyanide. While effective, this reaction can have a lower atom economy and involves highly toxic cyanide salts. Modern palladium-catalyzed cyanations offer a significant improvement by using less toxic cyanide sources and operating under milder conditions. wikipedia.orgorganic-chemistry.org

Catalysis over Stoichiometric Reagents

The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often enabling more selective transformations.

The oxidation of the precursor 9H-fluorene to 9-fluorenone is a critical step. Historically, this was achieved using stoichiometric amounts of heavy metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). These methods are highly inefficient from a green chemistry perspective, generating large quantities of toxic heavy metal waste.

A significant advancement is the use of aerobic oxidation, which employs molecular oxygen from the air as the primary oxidant. rsc.org This process can be efficiently catalyzed by a simple base like potassium hydroxide (KOH) in a suitable solvent such as tetrahydrofuran (THF), proceeding under ambient conditions to give 9-fluorenone in high yield and purity. rsc.org This catalytic method dramatically reduces waste and avoids the use of hazardous materials.

Use of Safer Solvents and Auxiliaries

Many organic reactions rely on volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives or to design solvent-free reaction systems. In the synthesis of fluorene derivatives, solvents like dimethylformamide (DMF) or chlorinated hydrocarbons are common. Research is focused on replacing these with more benign options such as water, ethanol, or bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO). whiterose.ac.uk For example, some modern cyanation reactions can be performed in toluene-water two-phase systems, which avoids high-boiling point, polar aprotic solvents and simplifies product separation. google.com

Designing for Energy Efficiency

Use of Renewable Feedstocks

The traditional source of fluorene, the core structure of this compound, is coal tar, a fossil fuel derivative. researchgate.net A long-term goal of sustainable chemistry is to shift from fossil-based feedstocks to renewable ones. While not yet commercially widespread for fluorene production, research into converting biomass, such as lignin, into aromatic platform chemicals is an active area. Lignin, a complex polymer abundant in wood and agricultural residues, is rich in aromatic structures that could, in principle, be chemically converted into fluorene and other valuable aromatic compounds, providing a renewable starting point for the synthesis. wikipedia.org

Iii. Reaction Chemistry and Post Synthetic Functionalization of 9h Fluorene 2 Carbonitrile

Reactivity at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in 9H-fluorene-2-carbonitrile is a key site for chemical transformations. Its electronic structure, featuring an electrophilic carbon atom, makes it susceptible to attack by nucleophiles. This reactivity allows for its conversion into several other important functional groups, such as carboxylic acids, amines, and ketones.

Nucleophilic addition to the nitrile group is a fundamental aspect of its chemistry. These reactions typically proceed through the formation of an intermediate imine or a related species, which can then be hydrolyzed to yield a final product.

Hydrolysis: The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds via an initial nucleophilic attack (by water in acidic media or hydroxide in basic media) on the electrophilic nitrile carbon, leading to the formation of an amide intermediate (fluorene-2-carboxamide). This amide can be isolated or, with further heating and reaction time, will undergo subsequent hydrolysis to produce 9H-fluorene-2-carboxylic acid.

Amination: While direct addition of ammonia or primary/secondary amines to unactivated nitriles is challenging, the nitrile group can be involved in reactions that ultimately lead to C-N bond formation. For instance, the reaction of nitriles with organometallic reagents followed by quenching with an amine source, or specialized catalytic reactions, can be employed. However, specific examples of direct amination on this compound are not extensively documented in the literature.

Grignard Additions: The reaction of this compound with Grignard reagents (R-MgX) provides a direct route to ketones. The organometallic reagent acts as a potent nucleophile, adding its organic moiety to the nitrile carbon. This addition forms a stable intermediate magnesium salt of an imine. Subsequent acidic workup hydrolyzes this intermediate, yielding a ketone (2-acyl-9H-fluorene). This reaction is a valuable tool for creating a new carbon-carbon bond and introducing a variety of side chains onto the fluorene (B118485) scaffold.

Table 1: Nucleophilic Addition Reactions at the Nitrile Group

| Reaction Type | Reagents | Intermediate | Product |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Δ | 9H-Fluorene-2-carboxamide | 9H-Fluorene-2-carboxylic acid |

| Basic Hydrolysis | NaOH, H₂O, Δ | 9H-Fluorene-2-carboxamide | Sodium 9H-fluorene-2-carboxylate |

The nitrile group can be fully or partially reduced to furnish primary amines or aldehydes, respectively. These amine derivatives are crucial intermediates for the synthesis of pharmaceuticals and materials.

Full Reduction to Primary Amines: The conversion of the nitrile to a primary amine (9H-fluoren-2-ylmethanamine) is a common transformation. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which delivers hydride ions to the nitrile carbon. Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere, is also a highly effective and widely used industrial method for this transformation.

Partial Reduction to Aldehydes: It is also possible to achieve a partial reduction of the nitrile to an aldehyde. This is typically accomplished using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to yield the corresponding aldehyde. For example, a related compound, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile, has been successfully reduced to 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde using DIBAL-H in 69% yield. researchgate.net

Table 2: Reduction of the Nitrile Functionality

| Product Type | Reagent | Conditions | Product Name |

|---|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1. THF/Ether2. H₂O workup | (9H-Fluoren-2-yl)methanamine |

| Primary Amine | H₂, Raney Ni | High pressure, temperature | (9H-Fluoren-2-yl)methanamine |

The participation of nitriles in cycloaddition reactions, such as the Diels-Alder or other [n+2] cycloadditions, is generally limited. The carbon-nitrogen triple bond is an inherently poor dienophile or dipolarophile unless activated by adjacent electron-withdrawing groups or incorporated into a strained system. For unactivated aromatic nitriles like this compound, these reactions are typically unfavorable under standard thermal conditions. libretexts.org While specialized intramolecular cycloadditions involving nitriles have been developed, there are no prominent examples in the literature of this compound acting as a substrate in intermolecular cycloaddition reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorene Core

The fused aromatic rings of the fluorene system are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the electronic properties of the substituents already present on the ring.

The cyano group (-CN) is a well-established deactivating group and a meta-director in electrophilic aromatic substitution. This is due to its strong electron-withdrawing nature through both induction and resonance, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction.

In the case of this compound, the fluorene nucleus has several positions available for substitution (C1, C3, C4, C7). Based on electronic effects, electrophilic attack will be directed away from the ring bearing the deactivating cyano group. Therefore, substitution is most likely to occur on the second aromatic ring, at the C7 position, which is electronically analogous to the para position in a biphenyl system and is sterically accessible. Attack at the C1 and C3 positions (ortho and meta to the cyano group) would be disfavored due to the deactivating effect of the nitrile.

A key feature of the 9H-fluorene scaffold is the acidity of the methylene (B1212753) protons at the C9 position (pKa ≈ 22.6 in DMSO). This acidity allows for easy deprotonation by a suitable base, such as an alkoxide or an organolithium reagent, to form the intensely colored and aromatic fluorenyl anion.

This nucleophilic anion can readily react with a variety of electrophiles, making the C9 position a prime site for functionalization. A common and important modification is alkylation. The reaction of this compound with an alkyl halide (e.g., butyl bromide) in the presence of a base like potassium hydroxide or potassium tert-butoxide leads to the formation of 9-alkyl and subsequently 9,9-dialkyl derivatives. For example, the synthesis of 9,9-Dibutyl-9H-fluorene-2-carbonitrile has been reported, demonstrating the feasibility of this modification. asianpubs.org This dialkylation is often performed to enhance the solubility of fluorene-based materials and to prevent the formation of undesirable aggregates in electronic devices.

Table 3: Representative Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9H-Fluorene-2-carboxylic acid |

| 9H-Fluorene-2-carboxamide |

| Sodium 9H-fluorene-2-carboxylate |

| 2-Acyl-9H-fluorene |

| (9H-Fluoren-2-yl)methanamine |

| 9H-Fluorene-2-carbaldehyde |

| 7-(Dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile |

| 7-(Dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde |

| 9,9-Dibutyl-9H-fluorene-2-carbonitrile |

| Lithium aluminum hydride |

| Diisobutylaluminium hydride |

| Grignard reagents |

| Potassium hydroxide |

| Potassium tert-butoxide |

Advanced Cross-Coupling Strategies for Fluorene-Nitrile Construction and Derivatization

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming C-C and C-N bonds. These strategies allow for the precise introduction of various substituents onto the fluorene core, significantly modifying its electronic and photophysical properties.

These three palladium-catalyzed reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and functional group tolerance. They are extensively used to build larger conjugated systems based on the fluorene-nitrile framework.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. tcichemicals.comlibretexts.org This reaction is widely used to synthesize biaryls, conjugated polymers, and complex organic molecules. The general mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For the derivatization of fluorene systems, a halo-substituted fluorene-nitrile, such as 7-bromo-9,9-dialkyl-9H-fluorene-2-carbonitrile, can be coupled with various aryl or heteroaryl boronic acids. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene, THF, water).

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a powerful tool for forming substituted alkenes and is pivotal in synthesizing various organic materials. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, migratory insertion of the alkene, and β-hydride elimination. wikipedia.org

In the context of this compound, a bromo- or iodo-substituted fluorene can be reacted with various alkenes, such as styrene or acrylates, to introduce vinyl groups. These reactions expand the π-conjugation of the fluorene system, which is desirable for optoelectronic applications.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst and requires a base, typically an amine like triethylamine or diisopropylamine. organic-chemistry.orgjk-sci.com This reaction is highly valued for its ability to create arylalkynes, which are important building blocks for pharmaceuticals, natural products, and organic materials. wikipedia.org

This method can be used to introduce acetylenic moieties onto the fluorene-nitrile core. For instance, coupling a halogenated this compound derivative with a terminal alkyne like phenylacetylene yields a fluorene structure with an extended, linear π-system. The reaction conditions are generally mild, making it suitable for complex substrates. jk-sci.com A common challenge is the undesirable homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by carefully controlling reaction conditions, such as using a copper-free protocol or performing the reaction under an inert atmosphere. washington.edu

| Reaction | Substrate 1 | Substrate 2 | Catalyst / Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Halo-fluorene-nitrile | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Aryl-substituted fluorene-nitrile |

| Heck | Halo-fluorene-nitrile | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Vinyl-substituted fluorene-nitrile |

| Sonogashira | Halo-fluorene-nitrile | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Alkynyl-substituted fluorene-nitrile |

This table presents typical, generalized conditions for cross-coupling reactions involving a hypothetical halo-substituted fluorene-nitrile.

The introduction of nitrogen-containing functional groups onto the fluorene scaffold is essential for developing materials for applications such as organic light-emitting diodes (OLEDs) and as building blocks for pharmaceuticals.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgacsgcipr.org This reaction has become a premier method for synthesizing arylamines due to its broad substrate scope and high functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction typically employs a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong base. nih.govorganic-chemistry.org

This reaction is instrumental in synthesizing fluorene-based hole-transport materials and emitters. A halogenated this compound can be coupled with a wide range of primary or secondary amines, including arylamines like carbazole or diphenylamine. The choice of catalyst, ligand, and base is critical for achieving high yields and depends on the specific coupling partners. nih.gov For example, sterically hindered biarylphosphine ligands (e.g., XPhos, t-BuXPhos) are often effective for these transformations. nih.gov

Other C-N Bond Formations

While the Buchwald-Hartwig amination is a dominant method, other reactions can also form C-N bonds. For example, the cyano group (-CN) of this compound itself is a nitrogen-containing functional group. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for functionalization. Additionally, classical methods like nucleophilic aromatic substitution (SₙAr) can sometimes be employed, although they often require harsh conditions and are limited by substrate reactivity. acsgcipr.org The development of modern cross-coupling reactions has significantly expanded the toolkit for C-N bond formation under milder conditions. wikipedia.org

| Reaction | Substrate 1 | Substrate 2 | Catalyst / Ligand | Base | Product Type |

| Buchwald-Hartwig | Halo-fluorene-nitrile | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Amino-substituted fluorene-nitrile |

| Nitrile Hydrolysis | This compound | H₂O / H⁺ or OH⁻ | (Not applicable) | (Not applicable) | 9H-Fluorene-2-carboxylic acid |

| Nitrile Reduction | This compound | H₂ or LiAlH₄ | Pd/C or (workup) | (Not applicable) | (9H-Fluoren-2-yl)methanamine |

This table presents examples of C-N bond formation or modification involving the this compound core.

Iv. Advanced Spectroscopic and Structural Elucidation of 9h Fluorene 2 Carbonitrile Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons, complex fluorene (B118485) derivatives often exhibit crowded aromatic regions that are difficult to interpret. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities by spreading the information across two frequency axes, revealing correlations between different nuclei. aip.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For 9H-Fluorene-2-carbonitrile, COSY spectra would be crucial for tracing the connectivity of protons within the individual aromatic rings, for instance, confirming the adjacent relationships of H1-H3-H4 and H5-H6-H7-H8. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the heteronucleus to which they are attached (¹JCH). nih.govresearchgate.net It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, which is particularly useful for distinguishing the numerous aromatic CH groups in the fluorene system. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). researchgate.net This is exceptionally powerful for piecing together the molecular skeleton. For example, correlations from the methylene (B1212753) protons at the C9 position (H9) to the quaternary carbons C4a, C4b, C8a, and C9a would definitively establish the core fluorene structure. Likewise, correlations from aromatic protons to the nitrile carbon (C10) would confirm the position of the cyano group. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond connectivity, NOESY identifies nuclei that are close in space. aip.org Cross-peaks in a NOESY spectrum indicate that the correlated protons are typically within 5 Å of each other. This is vital for determining stereochemistry and conformation. In fluorene systems, NOESY can reveal through-space interactions between protons on different aromatic rings or between substituents and the fluorene core.

The following table illustrates the expected NMR data and 2D correlations that would be used to fully assign the structure of this compound.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 1 | 7.85 | 121.5 | C2, C3, C9a | H8, H9 |

| 2 (CN) | - | 110.8 | - | - |

| 3 | 7.65 | 131.8 | C1, C2, C4, C4a, C10 | H4 |

| 4 | 7.90 | 125.5 | C2, C3, C4a, C9a | H3, H5 |

| 4a | - | 142.1 | - | - |

| 4b | - | 143.5 | - | - |

| 5 | 7.45 | 125.3 | C4, C6, C7, C4b | H4, H6 |

| 6 | 7.35 | 127.2 | C5, C7, C8 | H5, H7 |

| 7 | 7.40 | 127.5 | C5, C6, C8, C8a | H6, H8 |

| 8 | 7.60 | 120.5 | C1, C7, C8a, C9 | H1, H7 |

| 8a | - | 141.2 | - | - |

| 9 | 3.95 | 37.0 | C1, C8, C8a, C9a | H1, H8 |

| 9a | - | 145.8 | - | - |

| 10 (CN) | - | 119.5 | - | - |

This interactive table is based on predicted values and illustrates the application of 2D NMR techniques for structural assignment.

While solution-state NMR reveals the structure of individual molecules, solid-state NMR (ssNMR) provides invaluable information about the structure, packing, and dynamics of molecules in the solid state. nih.gov For fluorene-based materials, whose optoelectronic properties are highly dependent on their intermolecular arrangement in thin films or crystals, ssNMR is a critical characterization tool. tue.nltue.nl

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts, which are sensitive to the local electronic environment and molecular conformation, one can probe the packing polymorphism in solid this compound systems. Furthermore, ssNMR can be used to measure intermolecular distances and determine the orientation of molecules relative to one another within a supramolecular assembly. nih.gov This information is complementary to data obtained from X-ray diffraction, especially for materials that are amorphous or semi-crystalline. nih.gov

Vibrational Spectroscopy for Mechanistic Insights and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and gaining insight into molecular structure and bonding.

FTIR and Raman spectroscopy are complementary techniques. FTIR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net For this compound, these techniques provide clear signatures for its key functional groups.

The most prominent and diagnostic feature in the infrared spectrum is the strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration. For a closely related compound, 9,9-dihexyl-9H-fluorene-2-carbonitrile, this band appears at 2224 cm⁻¹. aip.org Other characteristic bands include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and the C-H bending vibrations below 900 cm⁻¹. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the FTIR spectrum.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | FTIR/Raman | 3100-3000 | Stretching of C-H bonds on the fluorene rings. |

| Nitrile C≡N Stretch | FTIR | ~2224 | Strong, sharp band characteristic of the cyano group. aip.org |

| Aromatic C=C Stretch | FTIR/Raman | 1610-1450 | Skeletal vibrations of the fused aromatic rings. |

| Aromatic C-H Bend (out-of-plane) | FTIR | 900-675 | Bending vibrations sensitive to the substitution pattern. |

This interactive table presents characteristic vibrational frequencies for the key functional groups in this compound.

Beyond static characterization, vibrational spectroscopy can be employed to monitor chemical reactions in real time. In-situ monitoring provides a powerful window into reaction mechanisms, allowing for the detection of transient intermediates and the measurement of kinetic profiles.

A compelling example is the use of time-resolved infrared (TRIR) spectroscopy to study the reactivity of fluorene-carbonitrile derivatives. In a pulse radiolysis experiment involving 9,9-dihexyl-9H-fluorene-2-carbonitrile, researchers were able to monitor the formation of the radical anion in solution. The formation of this transient species was signaled by a distinct red-shift of the nitrile stretching frequency (ν(CN)) from 2224 cm⁻¹ in the neutral molecule to 2110 cm⁻¹ in the radical anion. aip.org This shift reflects the change in the electronic structure and bond order of the nitrile group upon accepting an electron. Such experiments are crucial for understanding the electron-accepting capabilities and reaction dynamics of these materials, which is vital for their application in electronic devices.

High-Resolution Mass Spectrometry for Reaction Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. This capability is indispensable for confirming the identity of newly synthesized compounds and for delineating reaction pathways by identifying intermediates, byproducts, and degradation products. tcsedsystem.edu

In the context of this compound chemistry, HRMS would be used to confirm the success of a synthesis by matching the measured accurate mass of the product to its calculated theoretical mass, typically within a tolerance of 5 parts per million (ppm).

Furthermore, HRMS is instrumental in mechanistic studies. For example, the oxidation of the fluorene core to a fluorenone is a common reaction and degradation pathway. nih.govethz.chnih.gov By analyzing a reaction mixture using a technique like Liquid Chromatography-HRMS (LC-HRMS), one can separate and identify the starting material, the final product, and any reaction intermediates. The high mass accuracy allows for the confident assignment of elemental formulas to each detected species, helping to piece together the step-by-step transformation of the molecule.

| Compound | Formula | Role in Pathway | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₄H₉N | Reactant | 191.0735 |

| 9-Hydroxy-9H-fluorene-2-carbonitrile | C₁₄H₉NO | Intermediate | 207.0684 |

| 9-Fluorenone-2-carbonitrile | C₁₄H₇NO | Product | 205.0528 |

This interactive table demonstrates how HRMS can distinguish between different species in a hypothetical oxidation reaction pathway based on their precise masses.

Exact Mass Measurement and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound through exact mass measurement. The theoretical monoisotopic mass of the molecule (C₁₄H₉N) is 191.0735 u. Experimental determination of a mass-to-charge ratio (m/z) that closely matches this theoretical value provides unambiguous confirmation of the molecular formula.

Electron ionization (EI) mass spectrometry further reveals the molecule's stability and fragmentation pathways. The fragmentation of aromatic nitriles is governed by the stability of the fluorenyl cation and the nature of the nitrile group. Common fragmentation patterns observed for aromatic nitriles include the loss of a hydrogen radical (M-1), a cyano radical (M-26), and neutral hydrogen cyanide (M-27). miamioh.edu The analysis of these fragments helps in the structural confirmation of the molecule. For this compound, the parent fluorene structure often leads to a prominent molecular ion peak, indicating its relative stability under ionization conditions. nist.govfrontiersin.org

| Species | Formula | Description | Theoretical m/z |

|---|---|---|---|

| [M]⁺• | [C₁₄H₉N]⁺• | Molecular Ion | 191.0735 |

| [M-H]⁺ | [C₁₄H₈N]⁺ | Loss of Hydrogen Radical | 190.0657 |

| [M-CN]⁺ | [C₁₃H₉]⁺ | Loss of Cyano Radical | 165.0699 |

| [M-HCN]⁺• | [C₁₃H₈]⁺• | Loss of Hydrogen Cyanide | 164.0626 |

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive insights into the solid-state structure of molecules, revealing precise bond lengths, bond angles, and the arrangement of molecules in a crystal lattice. iaea.orgcarleton.edu

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. carleton.edu While this compound is achiral, this technique provides precise data on its molecular conformation. Studies on closely related derivatives, such as 9,9-Dibutyl-9H-fluorene-2-carbonitrile, show that the fluorene ring system is nearly planar. nih.gov The dihedral angle between the two benzene (B151609) rings of the fluorene core is typically very small, on the order of 1-3°. nih.gov The cyano group is generally found to be coplanar with the benzene ring to which it is attached, maximizing π-conjugation. nih.gov This planarity is a key feature of the fluorene scaffold, influencing its electronic and photophysical properties.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral Angle (Benzene Ring B and C) | 2.1 (2)° |

| Angle (Cyano Group to Benzene Ring B) | 0.3 (2)° |

The arrangement of molecules in the crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For fluorene derivatives, these interactions are critical for the stability of the crystal lattice. mdpi.com The large, flat surface of the fluorene system promotes π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner. nih.gov

Gas-Phase Rotational Spectroscopy for Precise Molecular Constants

Gas-phase rotational spectroscopy is an exceptionally high-resolution technique that provides precise information about the moments of inertia of a molecule, from which its geometric structure can be determined with very high accuracy. mdpi.com A recent laboratory study characterized the five distinct isomers of monocyano-fluorene, including this compound, using chirped-pulse Fourier-transform microwave spectroscopy in the 2–12 GHz range. rsc.orgrsc.org

The analysis of the resulting rotational spectrum allows for the determination of highly accurate rotational constants (A, B, and C) and centrifugal distortion constants. rsc.orgrsc.orgresearchgate.net These constants are fundamental physical properties of the molecule in the gas phase, free from the intermolecular interactions present in the solid state. This data is invaluable for benchmarking quantum chemical calculations and provides the precise frequency predictions necessary for potential radioastronomical searches of such molecules in the interstellar medium. rsc.orgrsc.org

| Parameter | Description | Value |

|---|---|---|

| A | Rotational Constant | 1615.3 MHz |

| B | Rotational Constant | 457.8 MHz |

| C | Rotational Constant | 356.6 MHz |

V. Computational Chemistry and Theoretical Investigations of 9h Fluorene 2 Carbonitrile Systems

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uzh.ch For a relatively rigid molecule like 9H-Fluorene-2-carbonitrile, MD simulations are particularly useful for exploring its behavior in different environments, such as in various solvents or in an aggregated state. scielo.br

By simulating the molecule in a box of solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide), MD can reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Solvation Free Energy: The energetic cost or benefit of dissolving the molecule in a particular solvent.

Conformational Stability: While the fluorene (B118485) core is planar and rigid, MD can explore the rotational dynamics of any flexible side chains that might be added to the C-9 position.

These simulations provide a dynamic picture that is crucial for understanding how the solvent environment influences the molecule's properties and interactions, which is a key factor in processes like crystallization and thin-film formation. scielo.brresearchgate.netdtu.dk

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. The theoretical prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) has become a standard method to aid in spectral assignment and structural verification. ipb.ptorganicchemistrydata.org

The most common approach involves a two-step process:

Geometry Optimization: The molecule's three-dimensional structure is optimized using a reliable method, often DFT (e.g., B3LYP-D3/6-311G(d,p)). mdpi.com

Chemical Shift Calculation: Using the optimized geometry, the NMR shielding tensors are calculated, typically with the Gauge-Independent Atomic Orbital (GIAO) method combined with a suitable DFT functional (e.g., WP04 or ωB97X-D) and basis set. mdpi.commodgraph.co.uk

It is crucial to include the effects of the solvent, often through a Polarizable Continuum Model (PCM), to achieve high accuracy. mdpi.com The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). By comparing the predicted spectrum with the experimental one, assignments for each proton and carbon atom in this compound can be confidently made.

Table 2: Illustrative Comparison of Experimental vs. Theoretically Predicted ¹³C NMR Chemical Shifts

| Carbon Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | Value | Value | Value |

| C9 | Value | Value | Value |

| CN | Value | Value | Value |

| C10 (quaternary) | Value | Value | Value |

This table is a template demonstrating how theoretical and experimental NMR data are compared. Actual values would be generated from specific experimental measurements and computational outputs for this compound.

Vi. Advanced Functional Applications of 9h Fluorene 2 Carbonitrile in Materials Science and Organic Electronics

Development of Fluorescent Probes and Sensing Platforms

The inherent fluorescence and high photostability of the fluorene (B118485) ring system make it an ideal fluorophore for the construction of chemical sensors. researchgate.net By attaching specific recognition moieties (receptors) to the fluorene core, scientists can design probes that signal the presence of a target analyte through a change in their fluorescence properties. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of various ions and biomolecules. The design of these probes often involves creating donor-acceptor systems where the interaction with an analyte modulates the intramolecular charge transfer (ICT) characteristics, thereby altering the emission wavelength or intensity. nih.gov

The core principle behind fluorene-based fluorescent sensors is the modulation of the fluorophore's photophysical properties upon binding to a specific analyte. This can manifest as a change in fluorescence intensity (chemo-enhancement or quenching), a shift in the emission wavelength (solvatochromism), or a change in the fluorescence lifetime.

A prime example of this strategy is the development of a fluorene-based chemosensor designed for the highly sensitive and selective detection of zinc ions (Zn²⁺). acs.orgnih.govnih.gov In this design, a complex receptor unit, an oxaaza macrocycle, is strategically attached to the 2-position of the fluorene scaffold. nih.govresearchgate.net This receptor provides a specific binding site for Zn²⁺ ions.

Before the introduction of Zn²⁺, the probe exhibits its native fluorescence. Upon the addition of Zn²⁺, the ion coordinates with the macrocyclic receptor, causing a distinct change in the electronic structure of the entire molecule. This binding event modulates the ICT character of the fluorophore, leading to significant and measurable changes in both its absorption and fluorescence spectra. acs.orgnih.gov Specifically, the complexation with Zn²⁺ results in a ratiometric fluorescence response, where the intensity at one wavelength decreases while a new emission band appears at another. nih.govnih.gov This ratiometric detection is highly advantageous as it provides a built-in self-calibration for the measurement, making the sensor more reliable and less susceptible to environmental fluctuations. nih.gov The probe demonstrates a good dynamic range for detecting Zn²⁺ in the micromolar concentration range (10⁻⁴ to 10⁻⁶ M), highlighting its potential for applications in biological imaging. nih.govnih.gov

Table 1: Photophysical Properties of a 2-Substituted Fluorene-Based Probe for Zinc Ion (Zn²⁺) Detection

| Property | Probe Only | Probe + Zn²⁺ Complex | Change upon Binding |

|---|---|---|---|

| Detection Method | Fluorescence | Ratiometric Fluorescence | Emergence of new emission band |

| Binding Stoichiometry | N/A | 1:1 | - |

| Binding Constant (K) | N/A | ~(2–3) x 10⁵ M⁻¹ | High affinity |

| Dynamic Range | N/A | 10⁻⁴ to 10⁻⁶ M | Suitable for micromolar sensing |

Data sourced from studies on a fluorene derivative functionalized at the 2-position with an oxaaza macrocycle receptor. nih.govnih.govacs.org

Exploitation in Nonlinear Optics (NLO) and Photonics

Materials with strong second-order nonlinear optical (NLO) properties are in high demand for a variety of photonic applications, including optical switching, frequency conversion, and high-speed data processing. acs.org The molecular engineering of organic chromophores with large first hyperpolarizability (β) values is a key strategy in developing these materials. The quintessential design for a high-β molecule is the Donor-π-Acceptor (D-π-A) architecture, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. acs.org

The 9H-fluorene-2-carbonitrile framework serves as an excellent component in this design. The fluorene unit acts as a highly efficient and thermally stable π-bridge, while the cyano (-CN) group at the 2-position can function as an intrinsic electron acceptor. Further chemical modification allows this structure to be used as a precursor for even more powerful NLO chromophores.

Research has demonstrated a successful strategy for enhancing hyperpolarizability by using derivatives of this compound. In one approach, chromophores were synthesized starting from 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. acs.org This starting material was converted into a key intermediate: 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile, which establishes a potent "push-pull" system across the fluorene bridge. acs.org The dimethylamino group at the 7-position acts as a strong electron donor, while the cyano group at the 2-position serves as the acceptor.

To further enhance the NLO response, the acceptor strength was systematically increased by reacting the 2-carbonitrile group to create more powerful acceptor moieties, such as dicyanovinyl and other cyanostilbene-based groups. acs.org This modulation of the acceptor group, combined with the strong donor and the efficient fluorene π-system, leads to a significant enhancement of the intramolecular charge transfer from the donor to the acceptor upon excitation. acs.org

The NLO properties of these newly synthesized chromophores were measured using the hyper-Rayleigh scattering (HRS) technique. The results showed a dramatic increase in the first hyperpolarizability (β_HRS_) values with increasing acceptor strength. For instance, extending the conjugation and strengthening the acceptor led to β_HRS_ values that significantly exceeded those of comparable systems with less optimized D-A pathways. acs.org This work underscores the efficacy of using the this compound scaffold as a platform for designing thermally stable, high-performance NLO chromophores. acs.org

Table 2: Linear and Nonlinear Optical Properties of Chromophores Derived from a this compound Intermediate

| Chromophore ID | Acceptor Group Structure | λmax (nm) | λem (nm) | First Hyperpolarizability (βHRS) (10⁻³⁰ esu) |

|---|---|---|---|---|

| SS1 | Dicyanovinyl | 452 | 632 | 430 ± 50 |

| SS2 | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | 502 | 780 | 1100 ± 150 |

| SS3 | Cyanostilbene | 428 | 586 | 320 ± 40 |

| SS4 | CHO (aldehyde) | 430 | 512 | 220 ± 30 |

| SS5 | Cyanostilbene derivative | 455 | 634 | 550 ± 70 |

The chromophores are based on a 7-(dimethylamino)-9,9-dimethyl-9H-fluorene donor-π system, with acceptor groups varied at the 2-position. Data sourced from ACS Omega. acs.org

Vii. Future Research Directions and Emerging Paradigms in 9h Fluorene 2 Carbonitrile Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability is driving the development of environmentally benign synthetic methods. Future research on 9H-fluorene-2-carbonitrile will likely focus on adopting green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the use of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of various organic compounds, including fluorene (B118485) derivatives. grafiati.comresearchgate.net The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods. nih.govresearchgate.net

Flow chemistry represents another significant paradigm shift in chemical synthesis. specificpolymers.com By conducting reactions in continuous-flow reactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scaling up. nist.gov The development of a continuous-flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process. lookchem.com

Furthermore, the exploration of biocatalysis offers a pathway to highly selective and environmentally friendly syntheses. nih.gov While not yet applied to this compound, the use of enzymes for specific bond formations could pave the way for novel and sustainable synthetic routes.

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. |

| Flow Chemistry | Enhanced reaction control, improved safety, easier scalability, potential for automation. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources, reduced waste. |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. |

Exploration of Advanced Electronic and Photonic Functionalities

The π-conjugated system of the fluorene core suggests that this compound and its derivatives have significant potential in the fields of organic electronics and photonics. 20.210.105 Future research will likely focus on harnessing and tuning these properties for various applications.

Derivatives of fluorene are known for their applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and good charge transport properties. mdpi.comossila.com Specifically, 9,9-Dibutyl-9H-fluorene-2-carbonitrile has been identified as a substrate in the synthesis of organic light-emitting materials. nih.gov The introduction of the electron-withdrawing carbonitrile group at the 2-position can influence the electronic and photophysical properties of the fluorene core, potentially leading to materials with tailored emission colors and improved device performance. 20.210.105rsc.org

The exploration of two-photon absorption (2PA) is another exciting frontier. nih.govucf.edu Fluorene derivatives have shown promise as two-photon absorbing materials, which have applications in areas such as 3D microfabrication, optical data storage, and bioimaging. nih.govelsevierpure.com Investigating the 2PA properties of this compound could lead to the development of novel materials for advanced photonic applications. mdpi.com

| Potential Application | Relevant Properties of Fluorene-2-carbonitrile Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission spectra, good charge carrier mobility, high photoluminescence efficiency. 20.210.105mdpi.comnih.gov |

| Two-Photon Absorption (2PA) Materials | High 2PA cross-sections, photostability. nih.govucf.edu |

| Organic Photovoltaics (OPVs) | Broad absorption spectra, suitable energy levels for charge separation. |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good thermal stability. mdpi.com |

Integration into Novel Smart Materials and Responsive Systems

"Smart" materials that can respond to external stimuli are at the forefront of materials science. The incorporation of the this compound moiety into polymer backbones or as a functional group could lead to the development of novel responsive systems.

One area of exploration is photoresponsive polymers . specificpolymers.comrsc.orgnih.govresearchgate.net By incorporating photochromic units that change their structure upon exposure to light, it is possible to create materials that exhibit reversible changes in their properties, such as shape, color, or solubility. specificpolymers.comnih.gov The fluorene scaffold can be functionalized to create such photoresponsive systems.

Another avenue is the development of chemosensors . grafiati.comrsc.org The fluorescence of fluorene derivatives can be sensitive to the presence of specific ions or molecules. nih.gov By designing polymers or molecules containing the this compound unit with specific binding sites, it may be possible to create highly sensitive and selective sensors for environmental or biological applications. grafiati.comresearchgate.net

| Type of Smart Material | Potential Stimulus | Potential Application |

| Photoresponsive Polymers | Light (UV, Visible) | Optical switching, data storage, actuators. specificpolymers.comnih.gov |

| Chemosensors | Metal ions, small molecules | Environmental monitoring, medical diagnostics. grafiati.comnih.gov |

| Thermochromic Materials | Temperature | Temperature sensors, smart windows. |

| Mechanochromic Materials | Mechanical stress | Stress sensors, damage detection. |

Interdisciplinary Approaches and Computational-Experimental Synergies

The complexity of developing new materials with tailored properties necessitates a close collaboration between experimental synthesis and theoretical modeling. Future advancements in the chemistry of this compound will heavily rely on such interdisciplinary synergies.

Computational chemistry , particularly Density Functional Theory (DFT) , can provide valuable insights into the electronic structure, photophysical properties, and reactivity of this compound and its derivatives. researchgate.netnih.govresearchgate.net These theoretical predictions can guide the design of new molecules with desired properties, thereby reducing the time and resources required for experimental work. researchgate.netresearchgate.netchemrxiv.org For instance, DFT calculations can help predict the emission wavelengths of new OLED materials or the binding affinities of new chemosensors. researchgate.netrsc.org

The synergy between computational and experimental approaches creates a powerful feedback loop. Experimental results can be used to validate and refine theoretical models, while computational predictions can guide the synthesis and characterization of new compounds. This integrated approach will be crucial for accelerating the discovery and development of new materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9H-Fluorene-2-carbonitrile and its derivatives?

- Methodological Answer : The synthesis typically involves functionalization of the fluorene backbone via nitrile group introduction. For example, 9,9-dibutyl-9H-fluorene-2-carbonitrile was synthesized by alkylation of fluorene followed by cyanation using copper(I) cyanide under controlled conditions . Key steps include monitoring reaction intermediates via thin-layer chromatography (TLC) and purification via column chromatography. NMR spectroscopy (e.g., H and C) is critical for confirming regioselectivity and purity .

Q. How is crystallographic characterization performed for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, monoclinic crystals (space group ) of 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile were analyzed using SHELXL for refinement, with unit cell parameters () determined via Mo-Kα radiation () . Displacement ellipsoids (50% probability) and hydrogen bonding interactions are visualized using software like Mercury .

Q. What spectroscopic techniques are essential for structural validation?

- Methodological Answer : Combined H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), C NMR (nitrile carbon at ~118 ppm), and high-resolution mass spectrometry (HRMS) are used to confirm molecular weight and functional groups. For example, derivatives like 7-bromo-9,9-dihexyl-9H-fluorene-2-carbonitrile (CHNBr) were validated via HRMS (m/z 438.44) and IR spectroscopy (C≡N stretch at ~2220 cm) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved in fluorene-carbonitrile derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing. For example, if NMR suggests conformational flexibility but SCXRD shows a rigid structure, variable-temperature NMR or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can model energetics. Cross-validation with powder XRD and differential scanning calorimetry (DSC) may clarify phase transitions .

Q. What strategies optimize the electronic properties of this compound for optoelectronic applications?

- Methodological Answer : Substituent engineering is key. Introducing electron-withdrawing groups (e.g., nitro) at the 7-position enhances electron affinity, while alkyl chains (e.g., 9,9-dibutyl) improve solubility for polymer light-emitting diodes (PLEDs). Cyclic voltammetry (CV) measures HOMO/LUMO levels, and UV-vis spectroscopy (e.g., ) correlates with bandgap tuning .

Q. How can computational methods predict reactivity in fluorene-carbonitrile systems?

- Methodological Answer : Density functional theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For instance, the nitrile group in this compound shows high electrophilicity, favoring nucleophilic additions. Molecular dynamics (MD) simulations model solvent effects on reaction pathways, validated by kinetic studies (e.g., pseudo-first-order rate constants) .

Q. What are the challenges in scaling up asymmetric functionalization of this compound?

- Methodological Answer : Steric hindrance at the 9-position complicates enantioselective reactions. Chiral catalysts (e.g., BINAP-metal complexes) and flow chemistry systems improve yield and enantiomeric excess (ee). Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) and optimizing reaction parameters (e.g., temperature, pressure) are critical for reproducibility .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental bond lengths in crystallographic studies?

- Methodological Answer : DFT-optimized geometries often differ slightly from SCXRD due to crystal packing forces. For example, the C–C bond length in the fluorene core may vary by 0.02–0.05 Å. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (e.g., π-π stacking, C–H···N bonds) that distort bond lengths .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.